N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N-ethylthiourea
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Overview
Description
Preparation Methods
The synthesis of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N-ethylthiourea involves several steps. One common method includes the coupling of 2-amino-4-(4-bromophenyl)thiazole with a phenoxy acid derivative in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N-ethylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N-ethylthiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N-ethylthiourea can be compared with other similar compounds, such as:
N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]urea: This compound has a similar structure but lacks the thiourea group.
Phenoxy acetamide derivatives: These compounds share a similar phenoxy structure and are studied for their pharmacological activities.
Properties
Molecular Formula |
C17H19ClN2OS |
---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
1-[4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-1-ethylthiourea |
InChI |
InChI=1S/C17H19ClN2OS/c1-3-20(16(19)22)15-10-9-13(18)11-14(15)17(2,21)12-7-5-4-6-8-12/h4-11,21H,3H2,1-2H3,(H2,19,22) |
InChI Key |
RTBIZZLQXCTCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)C(C)(C2=CC=CC=C2)O)C(=S)N |
Origin of Product |
United States |
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